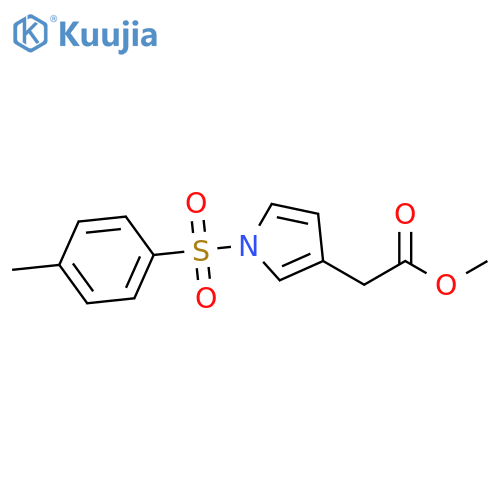

Cas no 138779-98-3 (methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate)

138779-98-3 structure

商品名:methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate

methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester

- methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate

-

- インチ: 1S/C14H15NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-8-7-12(10-15)9-14(16)19-2/h3-8,10H,9H2,1-2H3

- InChIKey: RPTHIFDXAAOPDG-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2=CC=C(C)C=C2)(=O)=O)C=CC(CC(OC)=O)=C1

methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1722068-0.5g |

methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95.0% | 0.5g |

$546.0 | 2025-02-19 | |

| Enamine | EN300-1722068-0.05g |

methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95.0% | 0.05g |

$162.0 | 2025-02-19 | |

| Enamine | EN300-1722068-0.1g |

methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95.0% | 0.1g |

$241.0 | 2025-02-19 | |

| Aaron | AR028MFZ-50mg |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 50mg |

$248.00 | 2025-02-16 | |

| Aaron | AR028MFZ-1g |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 1g |

$987.00 | 2025-02-16 | |

| Aaron | AR028MFZ-10g |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 10g |

$4160.00 | 2023-12-16 | |

| 1PlusChem | 1P028M7N-1g |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 1g |

$926.00 | 2024-06-21 | |

| Aaron | AR028MFZ-100mg |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 100mg |

$357.00 | 2025-02-16 | |

| Aaron | AR028MFZ-250mg |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 250mg |

$503.00 | 2025-02-16 | |

| 1PlusChem | 1P028M7N-100mg |

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate |

138779-98-3 | 95% | 100mg |

$350.00 | 2024-06-21 |

methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

138779-98-3 (methyl 2-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-ylacetate) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 42464-96-0(NNMTi)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量